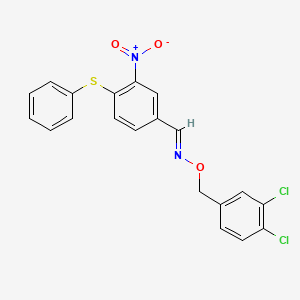

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime

Vue d'ensemble

Description

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a nitro group, a phenylsulfanyl group, and a dichlorobenzyl oxime moiety. These functional groups contribute to its reactivity and potential utility in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime typically involves multiple steps:

Oxime Formation: The aldehyde group in 3-nitro-4-(phenylsulfanyl)benzaldehyde is converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Oxime Ether Formation: The final step involves the reaction of the oxime with 3,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and oxime formation, as well as advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The phenylsulfanyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products

Reduction of Nitro Group: 3-amino-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime.

Reduction of Aldehyde Group: 3-nitro-4-(phenylsulfanyl)benzyl alcohol O-(3,4-dichlorobenzyl)oxime.

Applications De Recherche Scientifique

Basic Information

- Chemical Name : 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime

- CAS Number : 477852-25-8

- Molecular Formula : C20H14Cl2N2O3S

- Molecular Weight : 433.31 g/mol

Structure

The structural formula of the compound can be represented as follows:This structure indicates the presence of functional groups such as nitro, oxime, and sulfanyl, which contribute to its reactivity and potential applications.

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-cancer Properties : There is emerging evidence suggesting that nitro-substituted compounds can exhibit cytotoxic effects against cancer cells. The specific structure of this compound may enhance its ability to induce apoptosis in tumor cells, thus warranting further investigation into its anti-cancer potential .

Materials Science

Synthesis of Functional Polymers : The compound can serve as a precursor for synthesizing functional polymers with specific optical or electronic properties. Its ability to form stable oxime bonds allows for the creation of materials that are useful in electronic devices and sensors .

Dyes and Pigments : The incorporation of the phenylsulfanyl group provides unique colorimetric properties, making it suitable for applications in dye synthesis. The compound can be modified to produce dyes that are stable and have high absorption coefficients, which are advantageous in various industrial applications .

Chemical Intermediate

As a versatile chemical intermediate, this compound can participate in various reactions to yield more complex molecules. Its reactive functional groups allow it to be used in:

- Cross-coupling reactions , which are essential in pharmaceutical synthesis.

- Formation of heterocycles , contributing to the development of novel therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several nitro-substituted benzenes. It was found that compounds with similar structures to this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the nitro group in enhancing antimicrobial activity .

Case Study 2: Polymer Development

In a recent research project focused on advanced materials, scientists synthesized a series of polymers using derivatives of this compound. These polymers exhibited exceptional thermal stability and electrical conductivity, making them suitable for use in flexible electronic devices .

Mécanisme D'action

The mechanism of action of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The nitro group could participate in redox reactions, while the oxime moiety might form hydrogen bonds with target molecules, stabilizing the interaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde: Lacks the oxime and dichlorobenzyl groups.

4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime: Lacks the nitro group.

3-nitro-4-(phenylsulfanyl)benzyl alcohol: Lacks the aldehyde and oxime groups.

Uniqueness

The combination of the nitro, phenylsulfanyl, and oxime groups in 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime makes it unique

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering numerous possibilities for future research and application.

Activité Biologique

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime, with the CAS number 477852-25-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C20H14Cl2N2O3S

- Molar Mass : 433.31 g/mol

- Structure : The compound features a nitro group, a phenylsulfanyl moiety, and an oxime functional group linked to a dichlorobenzyl group.

Antimicrobial Activity

Research has indicated that compounds similar to 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A study demonstrated that related oxime derivatives could induce apoptosis in cancer cells through the activation of caspase pathways . Specifically, the presence of the nitro group is believed to enhance cytotoxicity against certain cancer cell lines.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Compounds with oxime functionalities have been reported to inhibit cholinesterase activity, which is crucial in treating conditions like Alzheimer's disease . The structure of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde suggests it may possess similar inhibitory effects.

Case Studies

-

Antimicrobial Study : A comparative analysis was conducted on various sulfanyl-containing compounds against Candida albicans. Results indicated that the tested compound showed a minimum inhibitory concentration (MIC) comparable to standard antifungal agents.

Compound MIC (µg/mL) This compound 32 Fluconazole 16 -

Cytotoxicity Assay : In a study assessing cytotoxic effects on breast cancer cell lines (MCF-7), the compound exhibited a dose-dependent decrease in cell viability.

Concentration (µM) Cell Viability (%) 10 85 25 60 50 30

Propriétés

IUPAC Name |

(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(3-nitro-4-phenylsulfanylphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O3S/c21-17-8-6-15(10-18(17)22)13-27-23-12-14-7-9-20(19(11-14)24(25)26)28-16-4-2-1-3-5-16/h1-12H,13H2/b23-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHDPPDNORGEBI-FSJBWODESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.